molecular formula C8H14ClN B13491317 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Cat. No.: B13491317
M. Wt: 159.65 g/mol
InChI Key: XPUMHIFYXGBAPC-UHFFFAOYSA-N
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Description

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a chemical compound with a unique tricyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure is characterized by a nitrogen atom integrated into a tricyclic framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azatricyclo[4300,2,5]nonane hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H

InChI Key

XPUMHIFYXGBAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2CNC3.Cl

Origin of Product

United States

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